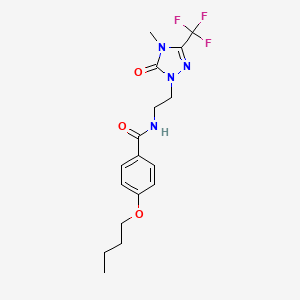

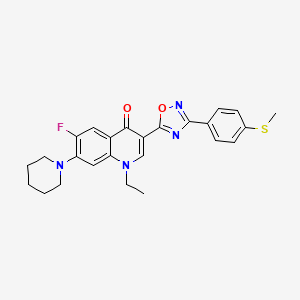

![molecular formula C16H14N4OS B2374825 1-([2,4'-Bipyridin]-3-ylmethyl)-3-(thiophen-2-yl)urea CAS No. 2034475-04-0](/img/structure/B2374825.png)

1-([2,4'-Bipyridin]-3-ylmethyl)-3-(thiophen-2-yl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

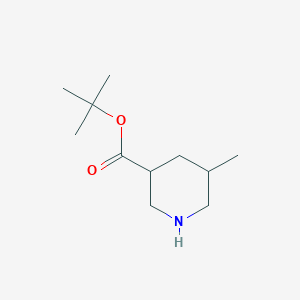

The compound “1-([2,4’-Bipyridin]-3-ylmethyl)-3-(thiophen-2-yl)urea” is a complex organic molecule that contains a urea group, a bipyridine group, and a thiophene group . Urea is a highly significant organic compound that plays a crucial role in a number of biological and industrial contexts . Bipyridine is a type of bidentate chelating ligand that forms complexes with many transition metals. Thiophene is a heterocyclic compound with the formula C4H4S, and it is analogous to the compound benzene, with a five-membered ring containing four carbon atoms and a sulfur atom .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the urea group and the attachment of the bipyridine and thiophene groups. A simple condensation between amines and carbon disulfide in aqueous medium allows an efficient synthesis of symmetrical and unsymmetrical substituted thiourea derivatives .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups within the molecule. The structures and molecular properties of similar compounds were obtained using a DFT-D3 (B3LYP (+D3)) approach in conjunction with the 6-311G (d,p) basis set .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Thioureas can undergo a variety of reactions, including condensation with amines to form guanidines .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bipyridine group could potentially make the compound able to form complexes with transition metals .科学的研究の応用

Antimicrobial Activity

The compound has been evaluated for its inhibitory potential against various microorganisms. In a study, the multicomponent reaction product was tested against Gram-positive bacteria (Staphylococcus aureus and Bacillus cereus), Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae), and fungal species (Aspergillus niger and Candida albicans). Some of the compounds exhibited promising antimicrobial activity, with minimum inhibitory concentrations (MIC) ranging from 6.25 to 50 μg/mL .

Photovoltaic Sensitizers

The compound’s structure suggests potential applications in photovoltaic devices. Researchers have explored derivatives based on 2-(thiophen-2-yl)thiazole as π-bridges in coumarin sensitizers. These novel coumarin derivatives were synthesized with electron acceptors (such as cyanoacrylic acid or rhodanine acetic acid). Their light-harvesting capabilities and photovoltaic performance were investigated, making them interesting candidates for solar cell applications .

Cyclopenta[b]thiophene Derivatives

The compound can serve as a precursor for cyclopenta[b]thiophene derivatives. By reacting it with cyclopentanone and elemental sulfur in the presence of triethylamine, researchers obtained these derivatives. Further functionalization with ethyl cyanoacetate or malononitrile led to the formation of compounds with potential applications in materials science or organic synthesis .

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-[(2-pyridin-4-ylpyridin-3-yl)methyl]-3-thiophen-2-ylurea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4OS/c21-16(20-14-4-2-10-22-14)19-11-13-3-1-7-18-15(13)12-5-8-17-9-6-12/h1-10H,11H2,(H2,19,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYWYVSKWZCXCIA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CC=NC=C2)CNC(=O)NC3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

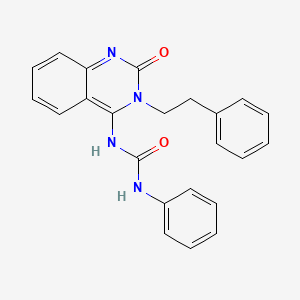

![1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylpropan-1-one](/img/structure/B2374748.png)

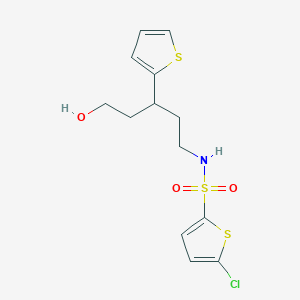

![2-[3-(Difluoromethyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride](/img/structure/B2374750.png)

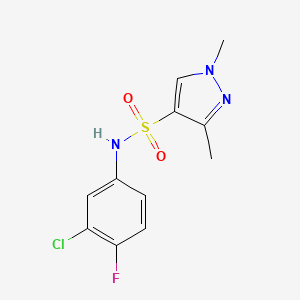

![N-[2-[[1-(3-Bromophenyl)-2-oxopyrrolidin-3-yl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2374753.png)

![6-(2,4-Dimethylphenyl)-4,7,8-trimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2374754.png)

![4-[(2-Chlorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B2374765.png)